molecular formula C20H22N4O6 B11536226 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B11536226
M. Wt: 414.4 g/mol
InChI Key: ANCLARLPQXUSMF-UHFFFAOYSA-N
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Description

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound characterized by its unique structural features. This compound contains a dinitrophenoxy group, a phenyl ring, and a methylpiperazinyl moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 3,5-dinitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Etherification: The 3,5-dinitrophenol is then reacted with 4-bromophenol in the presence of a base such as potassium carbonate to form 4-(3,5-dinitrophenoxy)phenol.

    Formation of the Propanone Derivative: The final step involves the reaction of 4-(3,5-dinitrophenoxy)phenol with 1-(4-methylpiperazin-1-yl)propan-1-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, bases like potassium carbonate

    Oxidation: Potassium permanganate, chromium trioxide

Major Products

    Reduction: 3-[4-(3,5-Diaminophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one

    Substitution: Various ethers or esters depending on the substituent

    Oxidation: Quinone derivatives

Scientific Research Applications

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The piperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3,5-Diaminophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one: A reduced form with amino groups instead of nitro groups.

    4-(3,5-Dinitrophenoxy)phenol: A precursor in the synthesis of the target compound.

    1-(4-Methylpiperazin-1-yl)propan-1-one: A simpler analog lacking the phenyl and dinitrophenoxy groups.

Uniqueness

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to its combination of a dinitrophenoxy group and a piperazine ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C20H22N4O6/c1-21-8-10-22(11-9-21)20(25)7-4-15-2-5-18(6-3-15)30-19-13-16(23(26)27)12-17(14-19)24(28)29/h2-3,5-6,12-14H,4,7-11H2,1H3

InChI Key

ANCLARLPQXUSMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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